Acetonitrile, 2-(octylthio)-
CAS No.:
Cat. No.: VC14850218
Molecular Formula: C10H19NS
Molecular Weight: 185.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NS |
|---|---|
| Molecular Weight | 185.33 g/mol |
| IUPAC Name | 2-octylsulfanylacetonitrile |
| Standard InChI | InChI=1S/C10H19NS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-7,9-10H2,1H3 |
| Standard InChI Key | KKRODIVTOWIBEJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCSCC#N |
Introduction
Structural Characteristics and Molecular Composition
The molecular formula of acetonitrile, 2-(octylthio)-, is C₁₀H₁₉NS, derived from the parent acetonitrile (C₂H₃N) with an octylthio group (-SC₈H₁₇) replacing one hydrogen atom. Key structural features include:
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Backbone: A nitrile group (-C≡N) bonded to a methyl group (-CH₃), forming the acetonitrile core.
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Substituent: A thioether linkage (-S-) connecting the acetonitrile to a linear octyl chain (C₈H₁₇).
Table 1: Comparative Molecular Data for Acetonitrile Derivatives
The calculated molecular weight (185.33 g/mol) aligns with trends observed in analogs, where larger substituents increase mass proportionally . The octylthio group introduces significant hydrophobicity, altering solubility relative to unmodified acetonitrile (which is fully miscible in water ).
Synthesis Pathways and Reaction Optimization
General Synthesis Strategy
The synthesis of thioether-acetonitrile derivatives typically involves nucleophilic substitution between a thiol and chloroacetonitrile under basic conditions. For example, 2-(2-naphthylthio)acetonitrile is synthesized via:
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Reaction of 2-naphthalenethiol with chloroacetonitrile in acetone.
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Base-mediated deprotonation (K₂CO₃) to facilitate thiolate formation.
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Purification via preparative HPLC or column chromatography .
Adaptation for 2-(Octylthio)-acetonitrile
Applying this methodology to 2-(octylthio)-acetonitrile would involve:
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Reactants: Octanethiol (C₈H₁₇SH) and chloroacetonitrile (ClCH₂CN).
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Conditions:
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Solvent: Acetone or another polar aprotic solvent.
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Temperature: Room temperature (20–25°C).
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Time: 12–24 hours for complete reaction.
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Proposed Reaction Mechanism:
Yield and Purification
Based on analogous syntheses , yields of ~65% could be anticipated. Impurities (unreacted thiol or chloroacetonitrile) would require removal via liquid-liquid extraction (e.g., ethyl acetate/water) followed by chromatographic purification.
Physicochemical Properties
Thermal Stability and Phase Behavior
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Melting Point: Expected to be lower than acetonitrile (-46°C ) due to the flexible octyl chain.
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Boiling Point: Likely exceeds acetonitrile’s 82°C , estimated at 240–260°C (analogous to octylthio compounds).
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Density: ~0.89–0.92 g/cm³ (higher than acetonitrile’s 0.786 g/cm³ ).
Solubility and Polarity
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Polarity: Reduced compared to acetonitrile due to the hydrophobic octyl chain.
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Solubility:
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Organic solvents: Miscible in dichloromethane, ethyl acetate, and THF.
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Water: Limited solubility (<1 mg/mL).
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Chemical Reactivity and Functional Applications
Hydrolysis Reactions
Like acetonitrile, 2-(octylthio)-acetonitrile may undergo hydrolysis under acidic or basic conditions:
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Partial Hydrolysis: Forms acetamide derivatives.
Nucleophilic Additions
The nitrile group can participate in reactions with Grignard reagents or organolithium compounds to form ketones :
Biological and Toxicological Considerations
While no direct toxicity data exists for 2-(octylthio)-acetonitrile, related nitriles and thioethers exhibit specific hazards:
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Nitrile Toxicity: Metabolized to cyanide in vivo, posing risks of systemic toxicity .
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Thioether Stability: Generally less reactive than thiols but may oxidize to sulfoxides or sulfones under oxidative conditions.
Recommended Safety Protocols:
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Use in fume hoods with PPE (gloves, goggles).
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Avoid inhalation or skin contact.
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Store in airtight containers away from oxidizers.
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